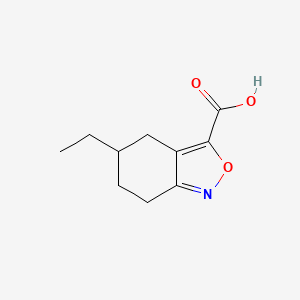
5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic organic compound characterized by a benzoxazole ring structure with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzoic acid derivatives with ethylating agents under acidic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The benzoxazole ring can undergo reduction to form tetrahydrobenzoxazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation catalysts such as palladium on carbon.
Substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation can yield esters, amides, and other carboxylic acid derivatives.
Reduction can produce tetrahydrobenzoxazole derivatives.
Substitution reactions can result in a variety of alkyl or aryl-substituted benzoxazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness: 5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid is unique due to its specific structural features, such as the presence of the ethyl group and the carboxylic acid moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-6-3-4-8-7(5-6)9(10(12)13)14-11-8/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
LQBPHJZGXURKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=NOC(=C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















